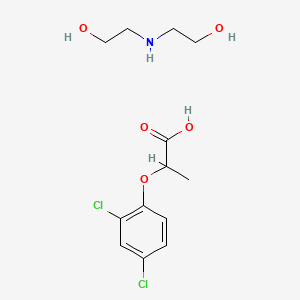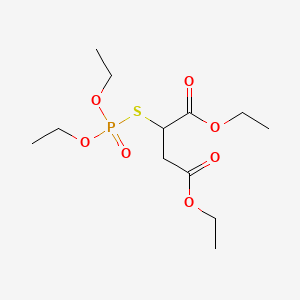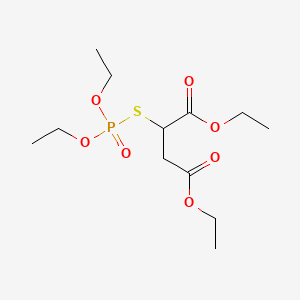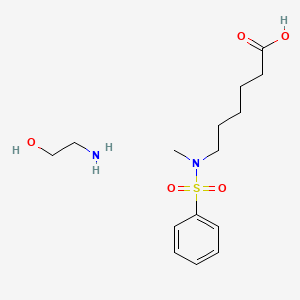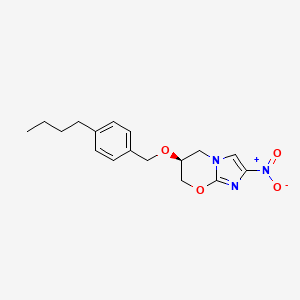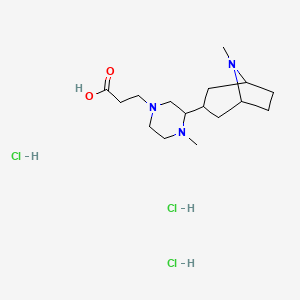![molecular formula C16H11N3S B12791683 1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole CAS No. 136994-88-2](/img/structure/B12791683.png)
1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanophenyl isothiocyanate with o-phenylenediamine, followed by cyclization under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzimidazole: Shares the benzimidazole ring structure but lacks the thiazole ring.
Thiazole: Contains the thiazole ring but lacks the benzimidazole ring.
1-(4-Cyanophenyl)-1H-benzimidazole: Similar structure but without the thiazole ring.
Uniqueness: 1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole is unique due to the combination of both benzimidazole and thiazole rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
136994-88-2 |
|---|---|
Fórmula molecular |
C16H11N3S |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
4-(1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazol-1-yl)benzonitrile |
InChI |
InChI=1S/C16H11N3S/c17-9-11-5-7-12(8-6-11)16-19-14-4-2-1-3-13(14)18-15(19)10-20-16/h1-8,16H,10H2 |
Clave InChI |
QTXIUOCGAKXPES-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


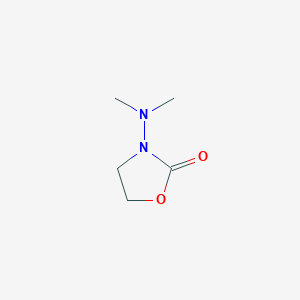
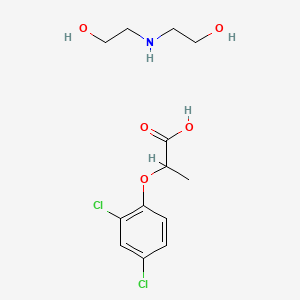
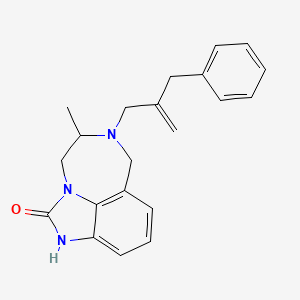
![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)


